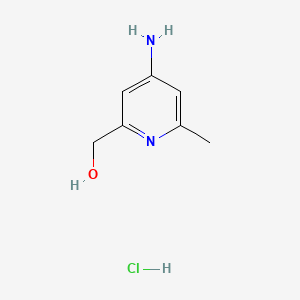![molecular formula C22H20N2O5 B13466247 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The protected amino acid is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals.
作用機序
The mechanism of action of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide coupling reactions. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
類似化合物との比較
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride: Used for introducing the Fmoc group.
Boc (tert-butoxycarbonyl) protected amino acids: Another class of protecting groups used in peptide synthesis.
Cbz (carbobenzyloxy) protected amino acids: Similar to Fmoc but removed under different conditions.
Uniqueness
The uniqueness of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid lies in its stability and ease of removal. The Fmoc group can be removed under mild conditions, making it ideal for synthesizing sensitive peptides that may not withstand harsh conditions.
特性
分子式 |
C22H20N2O5 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C22H20N2O5/c1-22(2,19-11-18(20(25)26)24-29-19)23-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11,17H,12H2,1-2H3,(H,23,27)(H,25,26) |
InChIキー |
HZDUWGUZJDVSLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=NO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


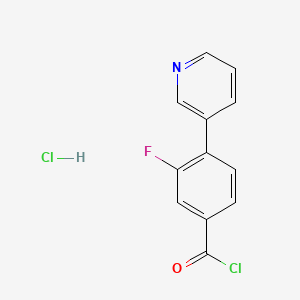
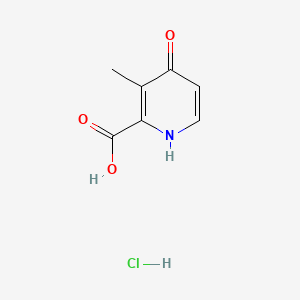
![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)

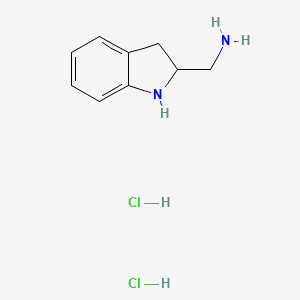
![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)
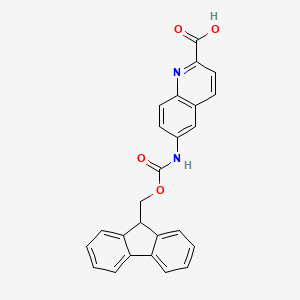


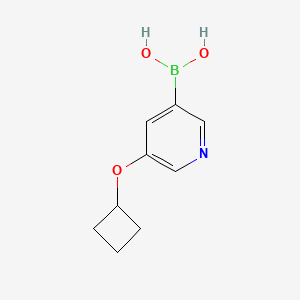
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
